Sodium (+)-triiodothyronine

Nuclear receptor binding Equilibrium dissociation constant Thyroid hormone receptor

Select Sodium (+)-triiodothyronine (Liothyronine Sodium) for your research to ensure direct, high-affinity activation of thyroid hormone receptors (TRα/TRβ), bypassing the need for prohormone conversion. This T3 salt exhibits ~10-fold greater receptor binding (Kd ~1.6-1.8 × 10⁻¹⁰ M) than T4, providing superior potency and rapid physiological onset (2-3 days) with a shorter elimination half-life (~2.5 days) for precise experimental control. Its selective tissue partitioning favors extrahepatic target organs (brain, heart, muscle), making it the scientifically valid choice for studies on peripheral thyroid hormone action. Procure this specific compound to eliminate the uncontrolled variables of deiodinase-dependent T4 activation and non-specific protein binding, ensuring reproducible and physiologically relevant data for your receptor binding, cellular uptake, or in vivo studies.

Molecular Formula C15H12I3NNaO4+
Molecular Weight 673.96 g/mol
Cat. No. B12439865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (+)-triiodothyronine
Molecular FormulaC15H12I3NNaO4+
Molecular Weight673.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+]
InChIInChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/t12-;/m1./s1
InChIKeySBXXSUDPJJJJLC-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (+)-Triiodothyronine for Scientific Procurement: Compound Class and Core Characteristics


Sodium (+)-triiodothyronine (liothyronine sodium; CAS 55-06-1) is the sodium salt of the endogenous thyroid hormone 3,5,3′-L-triiodothyronine (T3) [1]. T3 is the biologically active thyroid hormone that binds directly to nuclear thyroid hormone receptors (TRα and TRβ) to regulate gene transcription, in contrast to levothyroxine (T4), which functions primarily as a prohormone requiring peripheral deiodination to T3 for activity [2]. The sodium salt form improves aqueous solubility for formulation and research applications [3].

Why Sodium (+)-Triiodothyronine Cannot Be Substituted with Generic Thyroid Hormone Analogs


Generic substitution among thyroid hormone compounds is scientifically invalid due to fundamental differences in receptor binding affinity, pharmacokinetic half-life, tissue distribution, and metabolic clearance rates. While T3 and T4 share structural similarity, T3 exhibits approximately 10-fold higher binding affinity for nuclear thyroid hormone receptors than T4 [1] and a 2.4-fold higher cellular metabolic clearance rate in humans [2]. Additionally, T3 is not firmly bound to serum proteins, whereas T4's higher affinity for thyroid-binding globulin and prealbumin results in a markedly longer circulating half-life (~6-7 days for T4 vs ~2.5 days for T3) [3]. These biophysical and pharmacokinetic disparities preclude interchangeable use in research requiring precise dose-response relationships, tissue-specific effects, or rapid onset of action. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-based.

Sodium (+)-Triiodothyronine: Quantified Differentiation Against Closest Analogs


Nuclear Receptor Binding Affinity: T3 Demonstrates ~10-Fold Higher Affinity Than T4

Sodium (+)-triiodothyronine binds to solubilized nuclear thyroid hormone receptors with approximately 10-fold higher affinity than levothyroxine (T4) in both GH1 pituitary tumor cells and rat liver extracts [1]. This difference is consistent across species and tissue types [2].

Nuclear receptor binding Equilibrium dissociation constant Thyroid hormone receptor

Cellular Metabolic Clearance Rate: T3 Cleared 2.4-Fold Faster Than T4 in Humans

The cellular metabolic clearance rate (free hormone clearance rate) of sodium (+)-triiodothyronine exceeds that of levothyroxine (T4) by a factor of 2.4 in humans, determined by noncompartmental analysis of simultaneous dual-isotope turnover studies [1].

Pharmacokinetics Metabolic clearance Tissue distribution

In Vivo TSH Suppression Potency: Parenteral T3 ~10-Fold More Potent Than T4

In hypothyroid rats, parenterally administered sodium (+)-triiodothyronine (T3) was approximately 10-fold more potent than levothyroxine (T4) for acute suppression of serum thyrotropin (TSH), though T4 effects were of longer duration [1].

In vivo potency TSH suppression Hypothyroidism research

Pharmacokinetic Half-Life: T3 (~2.5 Days) vs T4 (~6-7 Days)

Sodium (+)-triiodothyronine exhibits a biological half-life of approximately 2.5 days, substantially shorter than the 6-7 day half-life of levothyroxine (T4) [1]. This difference arises from T3's lower affinity for serum binding proteins, particularly thyroid-binding globulin and prealbumin [2].

Elimination half-life Protein binding Pharmacokinetics

Tissue-Specific T3 vs T4 Distribution: Differential Cellular Partitioning

The percentage of total exchangeable cellular hormone within the liver is significantly higher for T4 (28.5%) than for T3 (12.3%), while extrahepatic tissues bind T3 twice as firmly as T4 [1]. Phenobarbital administration increases hepatic T4 accumulation but does not affect T3 liver/plasma ratios [1].

Tissue distribution Hepatic uptake Extrahepatic binding

Cellular Uptake Mechanism: Stereospecific Sodium-Dependent T3 Transport

In mouse thymocytes, a stereospecific, saturable, energy-dependent and ouabain-inhibitable transport system facilitates T3 entry but does not transport T4 [1]. Extracellular sodium depletion reduces T3 uptake at all time points, confirming sodium dependence of this T3-specific transport mechanism [1].

Cellular uptake Transport mechanism Sodium dependence

Sodium (+)-Triiodothyronine: Optimal Research and Industrial Application Scenarios


Nuclear Receptor Binding and Transactivation Assays

For in vitro characterization of thyroid hormone receptor (TRα/TRβ) binding affinity and transcriptional activation, sodium (+)-triiodothyronine is the preferred ligand due to its ~10-fold higher nuclear receptor binding affinity (Kd ~1.6-1.8 × 10⁻¹⁰ M) compared to T4 [1]. This higher affinity reduces the compound concentration required to achieve receptor saturation, minimizing potential solvent artifacts and non-specific binding in competitive displacement assays. T3 is the direct, biologically active hormone, whereas T4 requires deiodination for activity, introducing an uncontrolled variable in cell-free or cell-based systems lacking endogenous deiodinase activity.

Rapid-Onset Thyroid Hormone Response Studies

Sodium (+)-triiodothyronine is indicated for experimental protocols requiring rapid onset of physiological response, with maximum pharmacologic effect occurring within 2-3 days of administration [1]. In contrast, T4 requires peripheral conversion to T3 and exhibits slower onset. The ~2.5-day elimination half-life of T3, versus 6-7 days for T4, enables faster washout between experimental arms and more precise temporal control of hormone exposure in longitudinal studies [2].

Tissue-Specific Thyroid Hormone Action Studies (Extrahepatic Focus)

For studies investigating thyroid hormone effects in extrahepatic tissues (e.g., brain, skeletal muscle, heart), sodium (+)-triiodothyronine provides a distinct advantage: extrahepatic tissues bind T3 twice as firmly as T4, whereas the liver accumulates T4 at 2.3-fold higher levels than T3 [1]. This differential tissue partitioning makes T3 the appropriate selection for extrahepatic target organ research and T4 more suitable for hepatic-focused studies. Researchers investigating peripheral thyroid hormone action should procure T3 specifically to ensure physiological relevance.

Cellular Thyroid Hormone Transport Mechanism Investigations

Sodium (+)-triiodothyronine is uniquely suited for studies of stereospecific, sodium-dependent cellular uptake mechanisms. Mouse thymocyte studies have identified a facilitated, saturable, energy-dependent transport system that is specific for T3 and does not transport T4 [1]. Extracellular sodium depletion specifically reduces T3 uptake [1]. Researchers investigating monocarboxylate transporter (MCT8/MCT10) function, thyroid hormone membrane transport kinetics, or sodium-dependent hormone uptake pathways require T3 as the specific substrate; T4 cannot substitute for these investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium (+)-triiodothyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.